molecular formula C11H12FN B8703641 5-Fluoro-2-propyl-1H-indole

5-Fluoro-2-propyl-1H-indole

Cat. No.: B8703641
M. Wt: 177.22 g/mol
InChI Key: LZSWBFHLSQEGNZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-propyl-1H-indole is a fluorinated indole derivative featuring a fluorine atom at the 5-position and a propyl group at the 2-position of the indole scaffold. For example, details the methylation of 5-fluoroindole at the 1-position using methyl iodide, implying that similar strategies could introduce alkyl groups at other positions . The fluorine atom at position 5 likely enhances electronic effects, influencing reactivity and intermolecular interactions, while the 2-propyl group may modulate lipophilicity and steric bulk.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

5-fluoro-2-propyl-1H-indole

InChI

InChI=1S/C11H12FN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h4-7,13H,2-3H2,1H3

InChI Key

LZSWBFHLSQEGNZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substitution: Fluoro vs. Chloro Analogs

  • 5-Chloro-2-propyl-1H-indole (CAS 866405-01-8): This compound replaces fluorine with chlorine at position 5. The chloro analog has a higher molecular weight (193.67 g/mol vs. ~177.22 g/mol for the fluoro compound) and a predicted pKa of 16.63 ± 0.30. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance .
  • Biological Implications : Fluorine’s strong electronegativity often enhances metabolic stability and bioavailability in drug design, whereas chlorine may improve hydrophobic interactions.

Substituent Position and Type

  • 5-Fluoro-1-methyl-1H-indole (): Methylation at position 1 results in a lower melting point (55–56°C) compared to sulfonated derivatives (e.g., 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole, mp 111–112°C). The 2-propyl group in the target compound likely increases lipophilicity relative to the 1-methyl analog .
  • 5-Fluoro-3-(triazolyl-ethyl)-1H-indole derivatives (–5): These compounds feature triazole moieties at position 3, synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry). Their yields (22–42%) are lower than the near-quantitative alkylation/sulfonation reactions in , highlighting the efficiency of simpler substitution strategies .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-Fluoro-2-propyl-1H-indole* C₁₁H₁₂FN ~177.22 N/A 5-F, 2-propyl
5-Chloro-2-propyl-1H-indole C₁₁H₁₂ClN 193.67 N/A 5-Cl, 2-propyl
5-Fluoro-1-methyl-1H-indole C₉H₈FN 149.17 55–56 5-F, 1-methyl
5-Fluoro-1-tosyl-1H-indole C₁₅H₁₂FNO₂S 289.32 111–112 5-F, 1-tosyl
5-Fluoro-3-triazolyl-indole C₁₃H₁₂FN₅ 265.27 N/A 5-F, 3-triazolyl-ethyl

*Predicted values based on analog data.

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